![molecular formula C13H12O B3049690 2-Propanone, 1-(2-naphthalenyl)- CAS No. 21567-68-0](/img/structure/B3049690.png)
2-Propanone, 1-(2-naphthalenyl)-
Overview
Description
“2-Propanone, 1-(2-naphthalenyl)-” is a chemical compound with the CAS Number: 21567-68-0 . It has a molecular weight of 184.24 and its IUPAC name is 1-(2-naphthyl)acetone .
Molecular Structure Analysis
The molecular structure of “2-Propanone, 1-(2-naphthalenyl)-” can be represented by the InChI code: 1S/C13H12O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,8H2,1H3 . This indicates that the compound has 13 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Propanone, 1-(2-naphthalenyl)-” include a molecular weight of 184.24 and a storage temperature of 28 C .Mechanism of Action
Mode of Action
It has been suggested that the compound may undergo a mechanism involving the turnover-limiting s(n)2 attack of pd(0) at the benzylic position of the epoxide, rapid β-hydride elimination to form a pd(ii) hydrido-enolate complex, and fast reductive elimination to afford the ketone, with concomitant regeneration of the pd(0) catalyst .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of isofuranonaphthoquinones (IFNQs), where it is proposed to undergo a C-C bond cleavage as a key step in the formation of the IFNQ scaffold .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
properties
IUPAC Name |
1-naphthalen-2-ylpropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQHKXIGCVUSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472115 | |
Record name | 1-(2-Naphthyl)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanone, 1-(2-naphthalenyl)- | |
CAS RN |
21567-68-0 | |
Record name | 1-(2-Naphthyl)propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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